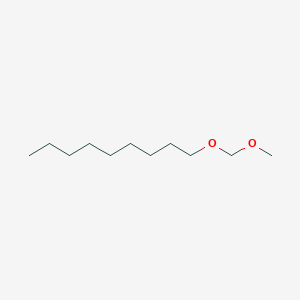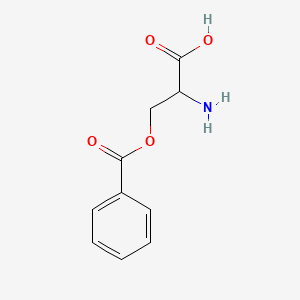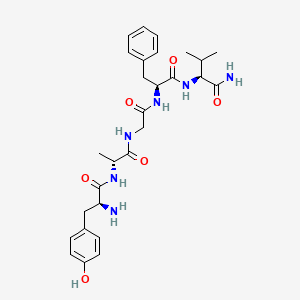![molecular formula C15H11BrO3 B14433663 [2-(4-Bromobenzoyl)phenyl]acetic acid CAS No. 77605-56-2](/img/structure/B14433663.png)
[2-(4-Bromobenzoyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromobenzoyl)phenyl]acetic acid is an organic compound with the molecular formula C15H12BrNO3. It is a derivative of phenylacetic acid, where a bromobenzoyl group is attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromobenzoyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid followed by acylation. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromophenylacetic acid is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Bromobenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
[2-(4-Bromobenzoyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of [2-(4-Bromobenzoyl)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking the synthesis of prostaglandins, the compound reduces inflammation and pain. This mechanism is similar to that of other NSAIDs .
Comparación Con Compuestos Similares
Similar Compounds
Bromfenac: Another NSAID with a similar structure and mechanism of action.
Ibufenac: A related compound with anti-inflammatory properties.
Phenylacetic acid: The parent compound from which [2-(4-Bromobenzoyl)phenyl]acetic acid is derived
Uniqueness
This compound is unique due to its specific bromobenzoyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its efficacy as an anti-inflammatory agent and provides a basis for further chemical modifications to develop new therapeutic agents .
Propiedades
| 77605-56-2 | |
Fórmula molecular |
C15H11BrO3 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
2-[2-(4-bromobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11BrO3/c16-12-7-5-10(6-8-12)15(19)13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2,(H,17,18) |
Clave InChI |
WHDCGJQKYIIXNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)C(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)


![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)



